Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is a nitrogen-containing heterocyclic compound with a molecular formula of and a molecular weight of approximately 187.24 g/mol. This compound features a pyrazine ring substituted with two methyl groups and a pyrrylmethyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. It is classified as a pyrazine derivative, which are compounds known for their aromatic properties and biological activities.
The synthesis of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl can be achieved through several methods:
The industrial production of this compound typically employs optimized reaction conditions to achieve high yield and purity. Specific details regarding industrial processes are often proprietary but generally involve large-scale chemical synthesis techniques that ensure consistent quality.
The molecular structure of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl consists of a pyrazine ring with two methyl groups at positions 3 and 6, along with a pyrrylmethyl group at position 2. The structural representation can be expressed using various notations:
Property | Value |
---|---|
Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
InChI | InChI=1S/C11H13N3/c1-8-7-13-11(9(2)14-8)6-10-4-3-5-12-10/h3-5,7,12H,6H2,1-2H3 |
Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl undergoes various chemical reactions:
The specific conditions for these reactions can vary widely based on the desired product and the reagents used. For example, oxidation may require specific catalysts or solvents to optimize yield.
The mechanism of action for Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is complex and context-dependent. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. This interaction often involves binding to active sites on target proteins or influencing signaling pathways within cells.
Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is characterized by:
Key chemical properties include:
Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl has several applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7